molecular formula C10H12ClFN2O B1524136 3-(2-aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1245568-58-4

3-(2-aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No. B1524136
M. Wt: 230.66 g/mol
InChI Key: RWZFICXQYQYTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tryptamine hydrochloride is a laboratory chemical with the CAS No 343-94-2 . It’s also known as 3-(2-Aminoethyl)indole hydrochloride . It’s used in the synthesis of various compounds .


Synthesis Analysis

Tryptamine derivatives can be prepared as inhibitors against hepatitis B virus, potential antitumor agents, CCK receptor antagonists, indoleamine 2,3-dioxygenase inhibitors, antispasmodic agents, and new antimalarial agents .


Molecular Structure Analysis

The molecular structure of 3-(2-Aminoethyl)indole hydrochloride consists of an indole ring along with chains of ethyl .


Chemical Reactions Analysis

The hydrogens attached to an amine show up 0.5-5.0 ppm. The location is dependent on the amount of hydrogen bonding and the sample’s concentration. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .


Physical And Chemical Properties Analysis

Amines are classified differently from alkyl halides and alcohols because nitrogen has a neutral bonding pattern of three bonds with a single lone pair .

Scientific Research Applications

Histochemical Applications

ACID Catalysis of the Formaldehyde Condensation Reaction : Hydrochloric acid catalyzes the formation of fluorophores in the histochemical condensation reaction between gaseous formaldehyde and certain phenylethylamines and indolylethylamines, including compounds structurally related to "3-(2-aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride". This process enhances fluorescence yield significantly, indicating the acid catalyzes the first step of the histochemical reaction - the Pictet-Spengler condensation. This specificity and increased fluorescence yield suggest potential applications in the sensitive histochemical demonstration of tryptamines and related compounds (Björklund & Stenevi, 1970).

Synthetic Methodologies and Applications

One-Pot Gold-Catalyzed Aminofluorination : A tandem gold(I)-catalyzed aminocyclization/fluorination methodology provides a general method for synthesizing 3,3-difluoro-2-substituted-3H-indoles and 2-aryl-3-fluoro-1H-indoles. This reaction proceeds smoothly under mild conditions without requiring any base, acid, or N-protective group, highlighting a convenient approach for the synthesis of fluorinated indoles, which could potentially include derivatives of "3-(2-aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride" (Arcadi et al., 2013).

Reductant-Induced Free Radical Fluoroalkylation : The use of fluoroalkylated cyclic λ3-iodanes and their hydrochloride salts in combination with sodium ascorbate allows for the radical fluoroalkylation of a range of substituted indoles, including derivatives of tryptophan. This method is biocompatible, mild, rapid, and transition metal-free, suggesting its applicability for functionalizing "3-(2-aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride" and its derivatives for further scientific research (Rahimidashaghoul et al., 2019).

Safety And Hazards

The safety data sheet for Tryptamine hydrochloride indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It’s harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(2-aminoethyl)-5-fluoro-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O.ClH/c11-6-1-2-9-8(5-6)7(3-4-12)10(14)13-9;/h1-2,5,7H,3-4,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZFICXQYQYTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(C(=O)N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride

CAS RN

1245568-58-4
Record name 3-(2-aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 3
3-(2-aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(2-aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 5
3-(2-aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 6
3-(2-aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.